Cas no 887198-43-8 (N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide)

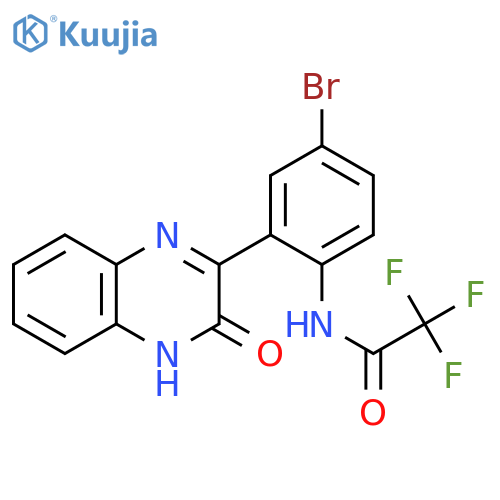

887198-43-8 structure

商品名:N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide

CAS番号:887198-43-8

MF:C16H9BrF3N3O2

メガワット:412.160773038864

CID:5438976

N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide 化学的及び物理的性質

名前と識別子

-

- N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide

- N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide

-

- インチ: 1S/C16H9BrF3N3O2/c17-8-5-6-10(23-15(25)16(18,19)20)9(7-8)13-14(24)22-12-4-2-1-3-11(12)21-13/h1-7H,(H,22,24)(H,23,25)

- InChIKey: NNUGCCVMHQMHRE-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(Br)C=C1C1C(=O)NC2=C(N=1)C=CC=C2)(=O)C(F)(F)F

N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3094-0003-2mg |

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |

887198-43-8 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3094-0003-3mg |

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |

887198-43-8 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3094-0003-20μmol |

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |

887198-43-8 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3094-0003-1mg |

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |

887198-43-8 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3094-0003-5mg |

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |

887198-43-8 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3094-0003-50mg |

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |

887198-43-8 | 90%+ | 50mg |

$160.0 | 2023-04-27 | |

| Life Chemicals | F3094-0003-25mg |

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |

887198-43-8 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3094-0003-4mg |

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |

887198-43-8 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3094-0003-5μmol |

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |

887198-43-8 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3094-0003-10mg |

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |

887198-43-8 | 90%+ | 10mg |

$79.0 | 2023-04-27 |

N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

887198-43-8 (N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide) 関連製品

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量